molecular formula C5H9N3O2 B048663 (2R,4S)-Azetidine-2,4-dicarboxamide CAS No. 121050-12-2

(2R,4S)-Azetidine-2,4-dicarboxamide

Cat. No. B048663
M. Wt: 143.14 g/mol
InChI Key: UNEMLOZFCVXAKB-WSOKHJQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-Azetidine-2,4-dicarboxamide, also known as ADA or Ac-4c, is a cyclic dipeptide that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals and materials science. This compound has a unique structure that gives it several interesting properties, including its ability to act as a chiral building block for drug synthesis and its potential use in the development of new materials with desirable properties.

Mechanism Of Action

The mechanism of action of (2R,4S)-Azetidine-2,4-dicarboxamide is not well understood. However, it is believed that its unique structure allows it to interact with biological molecules in a specific and selective manner, making it an attractive candidate for drug development.

Biochemical And Physiological Effects

(2R,4S)-Azetidine-2,4-dicarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes and to modulate the function of ion channels. In vivo studies have shown that (2R,4S)-Azetidine-2,4-dicarboxamide can reduce inflammation and pain in animal models, suggesting its potential use as an anti-inflammatory and analgesic agent.

Advantages And Limitations For Lab Experiments

One advantage of (2R,4S)-Azetidine-2,4-dicarboxamide is its high purity and stability, which makes it a reliable and consistent reagent for laboratory experiments. Its unique structure also allows it to act as a chiral building block for the synthesis of compounds with high selectivity and potency.
One limitation of (2R,4S)-Azetidine-2,4-dicarboxamide is its relatively high cost, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not well understood, which may limit its potential applications in drug development.

Future Directions

There are several future directions for research on (2R,4S)-Azetidine-2,4-dicarboxamide. One area of interest is the development of new synthetic methods for the production of (2R,4S)-Azetidine-2,4-dicarboxamide and its derivatives. Another area of interest is the investigation of its mechanism of action and its potential use in the treatment of various diseases.
In materials science, future research may focus on the development of new polymers and other materials using (2R,4S)-Azetidine-2,4-dicarboxamide as a building block. Additionally, the use of (2R,4S)-Azetidine-2,4-dicarboxamide in the development of new drug delivery systems may also be an area of interest.
Conclusion:
(2R,4S)-Azetidine-2,4-dicarboxamide is a unique and versatile compound that has potential applications in drug synthesis and materials science. Its unique structure allows it to act as a chiral building block for drug synthesis and to form polymers and other materials with desirable properties. While its mechanism of action is not well understood, its biochemical and physiological effects suggest its potential use as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the potential applications of (2R,4S)-Azetidine-2,4-dicarboxamide in these fields.

Synthesis Methods

The synthesis of (2R,4S)-Azetidine-2,4-dicarboxamide can be achieved through several different methods. One common method involves the reaction of L-aspartic acid with L-proline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction yields a dipeptide intermediate, which can then be cyclized using a suitable reagent such as triphosgene or phosgene to produce the final product.

Scientific Research Applications

(2R,4S)-Azetidine-2,4-dicarboxamide has been extensively studied for its potential applications in drug synthesis and materials science. In drug synthesis, (2R,4S)-Azetidine-2,4-dicarboxamide has been used as a chiral building block for the development of new drugs with improved pharmacological properties. Its unique structure allows it to act as a scaffold for the synthesis of compounds with high selectivity and potency.
In materials science, (2R,4S)-Azetidine-2,4-dicarboxamide has been investigated for its potential use in the development of new materials with desirable properties such as high thermal stability and mechanical strength. Its cyclic structure makes it an attractive candidate for the synthesis of polymers and other materials with controlled molecular weight and architecture.

properties

CAS RN

121050-12-2

Product Name

(2R,4S)-Azetidine-2,4-dicarboxamide

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

(2R,4S)-azetidine-2,4-dicarboxamide

InChI

InChI=1S/C5H9N3O2/c6-4(9)2-1-3(8-2)5(7)10/h2-3,8H,1H2,(H2,6,9)(H2,7,10)/t2-,3+

InChI Key

UNEMLOZFCVXAKB-WSOKHJQSSA-N

Isomeric SMILES

C1[C@@H](N[C@@H]1C(=O)N)C(=O)N

SMILES

C1C(NC1C(=O)N)C(=O)N

Canonical SMILES

C1C(NC1C(=O)N)C(=O)N

synonyms

2,4-Azetidinedicarboxamide,cis-(9CI)

Origin of Product

United States

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